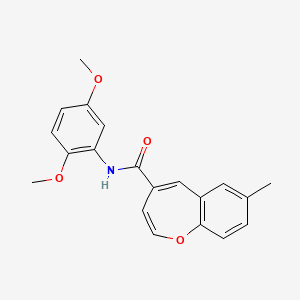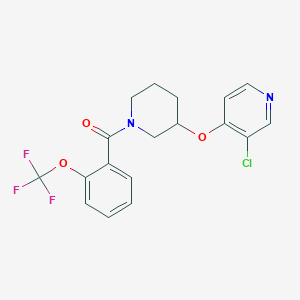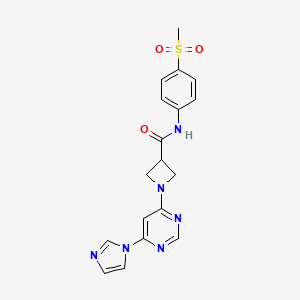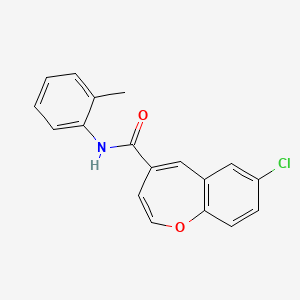![molecular formula C16H18N2O5 B2954102 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide CAS No. 1171616-95-7](/img/structure/B2954102.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide” is a derivative of benzo[d][1,3]dioxol-5-yl . It has been studied for its cytotoxic potential and has shown promising results .
Synthesis Analysis
The synthesis of this compound involves the reaction of two molecules of benzo[d][1,3]dioxol-5-yl isothiocyanate with one molecule of various diamino derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The central thiazolidine ring is essentially planar and forms a dihedral angle with the methoxy-substituted benzene ring and the 1,3-benzodioxole ring .Chemical Reactions Analysis
The compound has been evaluated for its cytotoxic effects using SRB assay on three cancer cell lines HepG2, HCT116, and MCF-7 . It has shown significant antitumor activity and some compounds showed strong results greater than the reference drug .Aplicaciones Científicas De Investigación
Therapeutic Potential of Benzothiazoles
Benzothiazoles and their derivatives are crucial in medicinal chemistry, showing a broad spectrum of pharmacological properties. They have been studied for anticancer, antimicrobial, anti-inflammatory, antidiabetic, antileishmanial, antihistaminic, and antimalarial activities. The structural diversity of benzothiazole-based compounds has been useful in the search for new therapeutic agents. Some benzothiazole derivatives are in clinical use for treating various diseases due to their significant activity (Rangappa S. Keri et al., 2015).
Applications of Benzoxaborole Compounds
Benzoxaborole compounds have found a broad spectrum of applications in medicinal chemistry over the past decade. Their versatility has led to the discovery of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. The unique properties of benzoxaboroles have facilitated the development of drugs like tavaborole for onychomycosis and crisaborole for atopic dermatitis, with more compounds in various clinical trial phases (A. Nocentini et al., 2018).
Environmental Impact of Organic Pollutants
Research on the environmental impact of organic pollutants, including pharmaceuticals like acetaminophen, has shown the persistence of these compounds in aquatic environments. These studies highlight the need for effective removal technologies and a deeper understanding of the transformation pathways of pollutants in various environmental compartments. Such research is crucial for developing strategies to mitigate the environmental impact of these substances (Hoang Nhat Phong Vo et al., 2019).
Mecanismo De Acción
The compound’s mechanism of action involves its effect on cell membrane blebbing, chromatin condensation, DNA fragmentation, Hoechst staining, annexin V, and cell cycle arrest (G2/M) . The Western blot experiments revealed upregulation of pro-apoptotic Bax and downregulation of antiapoptotic Bcl-2 .
Direcciones Futuras
The compound has shown promising results in cytotoxicity assays, suggesting it could be further investigated as a potential anticancer agent . Future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and evaluating its efficacy and safety in preclinical and clinical studies.
Propiedades
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-20-6-2-5-17-16(19)9-12-8-14(23-18-12)11-3-4-13-15(7-11)22-10-21-13/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDDANRHPTWVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=NOC(=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2954019.png)
![1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954021.png)



![2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B2954029.png)


![N-(1-cyanocyclohexyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2954035.png)
![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline](/img/structure/B2954036.png)

![6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2954039.png)


